Cas no 33489-71-3 (N-4-Fluorophenyl-3-(trifluoromethyl)benzamide)
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide,N-(4-fluorophenyl)-3-(trifluoromethyl)-
- N-4-FLUOROPHENYL-3-(TRIFLUOROMETHYL)BENZAMIDE
- 4'-FLUOROPHENYL-3-(TRIFLUOROMETHYL)BENZAMIDE
- MFCD00045089
- Benzamide, N-(4-fluorophenyl)-3-trifluoromethyl-
- Z27805866
- N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide
- J-019211
- 33489-71-3
- AKOS000503533
- N-(4-fluorophenyl)-3-(trifluoromethyl) benzamide
- 4'-Fluoro-3-(trifluoromethyl)benzanilide
- CS-0323499
- FT-0639103
- DTXSID901243812
- DB-048421
- STL071358
- N-4-Fluorophenyl-3-(trifluoromethyl)benzamide
-
- MDL: MFCD00045089
- Inchi: 1S/C14H9F4NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20)
- InChI Key: SDBBNTCNOXEWLV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C(NC2C=CC(=CC=2)F)=O)C=1)(F)F
Computed Properties
- Exact Mass: 283.06200
- Monoisotopic Mass: 283.06202656g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 101-102°C
- Boiling Point: 268.3±40.0 °C at 760 mmHg
- Flash Point: 116.1±27.3 °C
- Refractive Index: 1.551
- PSA: 29.10000
- LogP: 4.16980
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009244-1g |
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide |
33489-71-3 | 1g |
£47.00 | 2022-03-01 | ||
| Fluorochem | 009244-5g |
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide |
33489-71-3 | 5g |
£117.00 | 2022-03-01 | ||
| TRC | F401815-50mg |
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide |
33489-71-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F401815-100mg |
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide |
33489-71-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F401815-500mg |
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide |
33489-71-3 | 500mg |
$ 135.00 | 2022-06-05 | ||
| Apollo Scientific | PC4175W-1g |
N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide |
33489-71-3 | 98% | 1g |
£56.00 | 2025-02-21 | |
| Apollo Scientific | PC4175W-5g |
N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide |
33489-71-3 | 98% | 5g |
£196.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394169-1g |
N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide |
33489-71-3 | 97% | 1g |
¥1360.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394169-5g |
N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide |
33489-71-3 | 97% | 5g |
¥5684.00 | 2024-05-18 | |
| Crysdot LLC | CD12082323-5g |
N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide |
33489-71-3 | 97% | 5g |
$330 | 2024-07-24 |
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on N-4-Fluorophenyl-3-(trifluoromethyl)benzamide
Introduction to N-4-Fluorophenyl-3-(trifluoromethyl)benzamide (CAS No. 33489-71-3)
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 33489-71-3, represents a class of molecules characterized by the presence of both fluorophenyl and trifluoromethyl substituents, which are known for their ability to enhance the biological activity and metabolic stability of drug candidates. The structural features of this molecule make it a promising candidate for further exploration in the development of novel therapeutic agents.
The fluorophenyl moiety is a well-documented pharmacophore in medicinal chemistry, contributing to the binding affinity and selectivity of small molecule drugs. Its electronic properties, influenced by the fluorine atom's electronegativity, can modulate the reactivity and interactions of the molecule with biological targets. Similarly, the trifluoromethyl group is widely recognized for its ability to improve the lipophilicity and metabolic resistance of pharmaceutical compounds. These attributes have been leveraged in various drug discovery programs to optimize pharmacokinetic profiles.
In recent years, there has been a surge in research focused on exploiting the unique properties of fluorinated aromatic compounds. Studies have demonstrated that the introduction of fluorine atoms can lead to significant improvements in drug efficacy, such as enhanced binding to enzymes and receptors. For instance, molecules containing fluorophenyl groups have shown promise in treating neurological disorders, where precise targeting is crucial. The trifluoromethyl-substituted benzamide scaffold has also been explored for its potential in oncology, with several derivatives exhibiting potent inhibitory activity against key cancer-related enzymes.
The synthesis of N-4-Fluorophenyl-3-(trifluoromethyl)benzamide involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies often include palladium-catalyzed cross-coupling reactions to introduce the aromatic rings and protecting group manipulations to ensure regioselectivity. Advances in synthetic methodologies have enabled more efficient access to complex fluorinated heterocycles, making compounds like this one more accessible for medicinal chemistry applications.
The pharmacological profile of N-4-Fluorophenyl-3-(trifluoromethyl)benzamide has been studied in various preclinical models. Initial investigations have highlighted its potential as an inhibitor of certain enzyme targets implicated in inflammation and pain pathways. The combination of the fluorophenyl and trifluoromethyl groups appears to synergistically enhance binding interactions, leading to improved therapeutic effects. Additionally, computational modeling studies have been employed to understand the molecular interactions between this compound and its biological targets, providing insights into its mechanism of action.
In conclusion, N-4-Fluorophenyl-3-(trifluoromethyl)benzamide represents a compelling example of how structural modifications can lead to novel pharmacological entities with enhanced biological activity. The integration of cutting-edge synthetic techniques and pharmacological evaluations continues to drive innovation in this field. As research progresses, compounds like this one are expected to contribute significantly to the development of next-generation therapeutics that address unmet medical needs.
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